molecular formula C36H45ClN4O4 B025249 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide CAS No. 103576-30-3

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide

Katalognummer B025249
CAS-Nummer: 103576-30-3
Molekulargewicht: 633.2 g/mol
InChI-Schlüssel: CHOPPMMJIORSTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as BMS-986177 and has shown promising results in scientific studies.

Wirkmechanismus

The mechanism of action of BMS-986177 involves the inhibition of a specific enzyme called Bruton's tyrosine kinase (BTK). This enzyme plays a crucial role in the activation of immune cells, and its inhibition has been shown to be effective in the treatment of various diseases. BMS-986177 binds to the active site of BTK, thereby preventing its activation and downstream signaling.

Biochemische Und Physiologische Effekte

BMS-986177 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and prevent the proliferation of cancer cells. The compound has also been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BMS-986177 in lab experiments include its high potency and selectivity for BTK. The compound has also been shown to have low toxicity and favorable pharmacokinetic properties. However, the limitations of using BMS-986177 in lab experiments include the complexity of its synthesis and the need for specialized expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for the research and development of BMS-986177. These include the evaluation of its efficacy in clinical trials, the identification of potential drug interactions, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential applications of BMS-986177 in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, BMS-986177 is a promising chemical compound that has shown potential applications in the field of medicine. Its mechanism of action involves the inhibition of BTK, and it has been found to be effective in the treatment of various diseases. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential applications in other disease areas.

Synthesemethoden

The synthesis of BMS-986177 involves a series of chemical reactions that are complex and require expertise in organic chemistry. The process involves the use of several chemical reagents, including 2-methylbut-2-ene, 4-chloro-3-cyanophenyl isocyanate, and 3-hydroxy-4-aminophenyl hexanoate. The final product is obtained through a purification process that involves column chromatography.

Wissenschaftliche Forschungsanwendungen

BMS-986177 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be effective in the treatment of cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Eigenschaften

CAS-Nummer

103576-30-3

Produktname

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide

Molekularformel

C36H45ClN4O4

Molekulargewicht

633.2 g/mol

IUPAC-Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide

InChI

InChI=1S/C36H45ClN4O4/c1-8-11-12-32(45-31-18-13-24(35(4,5)9-2)20-27(31)36(6,7)10-3)33(43)39-26-15-17-29(30(42)21-26)41-34(44)40-25-14-16-28(37)23(19-25)22-38/h13-21,32,42H,8-12H2,1-7H3,(H,39,43)(H2,40,41,44)

InChI-Schlüssel

CHOPPMMJIORSTQ-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Kanonische SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.